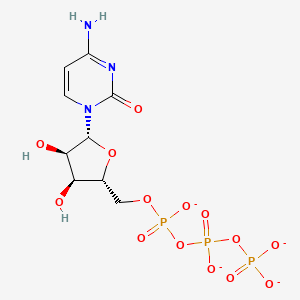
Cytidine-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTP(4-) is a nucleoside triphosphate(4-) obtained by global deprotonation of the triphosphate OH groups of CTP; major species present at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a CTP.
Aplicaciones Científicas De Investigación
Selective Sensing of Calcium Ions :Cytidine triphosphate (CTP) stabilized gold nanoparticles (CTP-AuNPs) have been used as a selective sensing probe for calcium ions, demonstrating high selectivity towards Ca(2+) ions over various metal ions. This method allows for a quantitative assay of Ca(2+) down to a concentration of 10(-4) M. The detection range of this probe can be easily tuned by changing the concentration of CTP, showcasing its versatility in selective ion sensing (Kim et al., 2011).
Identification of Polar Impurities in Nucleotide Drugs :A study aimed to establish a method for the separation and identification of polar impurities in Cytidine Disodium Triphosphate (CTP-2Na), which is used in treating nervous system diseases. The study provides a reference for ensuring drug safety and efficacy by identifying impurities in nucleotide drugs (Zheng et al., 2021).
Potential Anticancer and Antiviral Agents :Research on bismethylene triphosphate nucleotides of uridine 4-phosphate analogues, which are stable analogues of a high-energy intermediate in the CTP synthesis process, suggests their potential as potent inhibitors of cytidine-5'-triphosphate synthase (CTPS). These inhibitors could be useful as lead structures for the development of anticancer and antiviral agents (Taylor et al., 2008).
Biosynthesis and Analysis of CTP :Studies on the biosynthesis of CTP from cytidine 5′-monophosphate (CMP) have led to the development of a high-performance liquid chromatography method for analyzing cytidine compounds. This method has applications in measuring CMP, cytidine 5′-diphosphate (CDP), and CTP in biological samples, contributing to the understanding of CTP biosynthesis (Shi et al., 2008).
Inhibition of CTP Synthetase in Leukemia :CTP synthetase, which catalyzes the conversion of uridine triphosphate (UTP) into CTP, has been found to have high activity in malignancies like leukemia. Studies have explored the inhibition of this enzyme as a potential therapeutic approach in leukemia treatment (Verschuur et al., 2000).
CTP Synthase Filament Formation :Independent studies have reported that CTP synthase, an enzyme for CTP biosynthesis, is compartmentalized in novel filamentary structures across a wide range of organisms. These findings indicate the importance of studying the structure and function of CTP synthase in various biological processes (Liu, 2011).
Drug Resistance in CTP Synthetases :Research on the structure of a CTP-inhibited complex of Escherichia coli CTP synthetase provides insights into mechanisms of product feedback regulation and drug resistance in CTPS. Understanding these mechanisms is crucial for developing strategies to target CTPS in diseases (Endrizzi et al., 2005).
Propiedades
Nombre del producto |
Cytidine-triphosphate |
|---|---|
Fórmula molecular |
C9H12N3O14P3-4 |
Peso molecular |
479.12 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
PCDQPRRSZKQHHS-XVFCMESISA-J |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



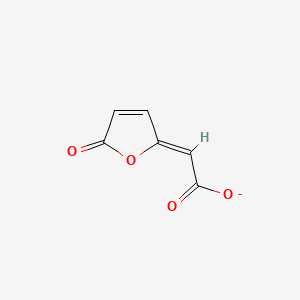
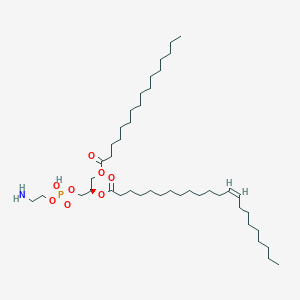

![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)

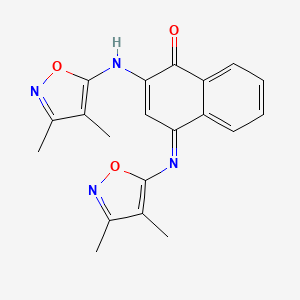

![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)
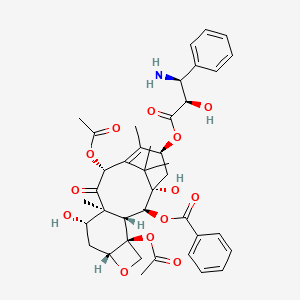
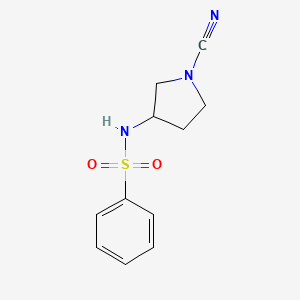
![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)
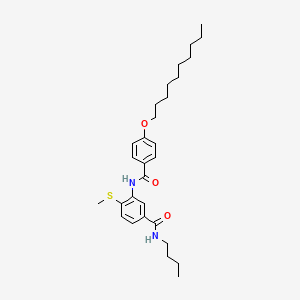
![(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1242206.png)
![(4-t-Butylphenyl){4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}methanone](/img/structure/B1242208.png)